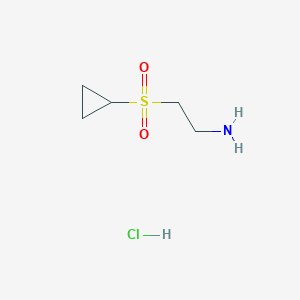

2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride

CAS No.: 1909347-74-5

Cat. No.: VC4675195

Molecular Formula: C5H12ClNO2S

Molecular Weight: 185.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909347-74-5 |

|---|---|

| Molecular Formula | C5H12ClNO2S |

| Molecular Weight | 185.67 |

| IUPAC Name | 2-cyclopropylsulfonylethanamine;hydrochloride |

| Standard InChI | InChI=1S/C5H11NO2S.ClH/c6-3-4-9(7,8)5-1-2-5;/h5H,1-4,6H2;1H |

| Standard InChI Key | GSTGOXFDJIFWPZ-UHFFFAOYSA-N |

| SMILES | C1CC1S(=O)(=O)CCN.Cl |

Introduction

Structural and Molecular Characteristics

2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride (CAS: 1909347-74-5) is a sulfonamide-derived amine salt characterized by a cyclopropane ring linked to a sulfonyl group and an ethylamine backbone, with a hydrochloride counterion. Its molecular formula is C₅H₁₁NO₂S·HCl, yielding a molecular weight of 185.67 g/mol . The SMILES notation (C1CC1S(=O)(=O)CCN) and InChI key (GSTGOXFDJIFWPZ-UHFFFAOYSA-N) confirm the connectivity: a cyclopropane (C1CC1) bonded to a sulfonyl group (S(=O)(=O)) and an ethylamine chain (CCN) .

Predicted Physicochemical Properties

Collision cross-section (CCS) data for various adducts, calculated via mass spectrometry, provide insights into its gas-phase behavior :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 150.05834 | 133.1 |

| [M+Na]⁺ | 172.04028 | 143.0 |

| [M-H]⁻ | 148.04378 | 140.0 |

These values are critical for analytical identification in complex matrices.

Synthetic Pathways

Key Precursors and Reactions

The compound is synthesized via sulfonylation of ethylamine derivatives. A plausible route involves:

-

Cyclopropanesulfonyl chloride (CAS: 15872-41-0) as the sulfonylating agent .

-

Reaction with 2-aminoethan-1-ol under basic conditions to form the sulfonamide intermediate.

-

Protonation with hydrochloric acid to yield the hydrochloride salt .

-

Step 1: Cyclopropanesulfonyl chloride (15 g, 0.11 mol) is added dropwise to ammonia-saturated tetrahydrofuran (THF) at 0°C.

-

Step 2: The mixture warms to room temperature, stirred for 17 h, and filtered through silica gel.

-

Step 3: The filtrate is concentrated, and the free amine is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt (yield: 89%) .

Optimization Challenges

-

Cyclopropane Stability: The strain in the cyclopropane ring necessitates mild reaction conditions (0–40°C) to prevent ring-opening .

-

Purification: Recrystallization from ethyl acetate/hexane mixtures enhances purity (>95%) .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315, H319, H335 | P261, P305+P351+P338, P405 |

The compound causes skin/eye irritation and respiratory discomfort, mandating use of PPE (gloves, goggles) and fume hoods .

Applications in Pharmaceutical Research

Role in Drug Discovery

Cyclopropane sulfonamides are pivotal in medicinal chemistry due to their:

-

Metabolic Stability: The cyclopropane ring resists oxidative degradation .

-

Bioisosteric Potential: Mimics aromatic groups while reducing molecular weight .

Case Study: In antimalarial research, analogous cyclopropane sulfonamides inhibit Plasmodium kinases (e.g., PfCLK3), demonstrating IC₅₀ values <100 nM .

Emerging Therapeutic Targets

-

Kinase Inhibitors: The sulfonamide group chelates ATP-binding pockets .

-

Antibacterial Agents: Cyclopropane derivatives disrupt bacterial cell wall synthesis .

Comparative Analysis with Analogues

Structural Analogues

| Compound | Key Difference | Activity |

|---|---|---|

| 2-(Cyclopentylsulfanyl)ethylamine | Larger ring (cyclopentane) | Reduced metabolic stability |

| 1-Cyclopropylethylamine HCl | Lack of sulfonyl group | Lower kinase affinity |

The sulfonyl group in the target compound enhances hydrogen-bonding capacity, improving target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume